

# An In-depth Technical Guide on (2-Bromo-4,6-dimethylphenoxy)acetic acid

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## Compound of Interest

Compound Name: (2-Bromo-4,6-dimethylphenoxy)acetic acid

Cat. No.: B1330757

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(2-Bromo-4,6-dimethylphenoxy)acetic acid**, a molecule of interest in chemical research and potential drug development. This document details its chemical structure, synthesis, and physicochemical properties, presenting available data in a structured format to facilitate research and development efforts.

## Chemical Structure and Identification

**(2-Bromo-4,6-dimethylphenoxy)acetic acid**, identified by the CAS Number 38206-98-3, possesses a well-defined chemical structure. The molecule consists of a phenoxyacetic acid core, substituted with a bromine atom at the 2-position and two methyl groups at the 4- and 6-positions of the phenyl ring.

Molecular Formula:  $C_{10}H_{11}BrO_3$  [1][2]

Molecular Weight: 259.10 g/mol [1][2]

The structural arrangement of the substituents on the aromatic ring is crucial for its chemical reactivity and potential biological activity.

**Figure 1.** Chemical structure of **(2-Bromo-4,6-dimethylphenoxy)acetic acid**.

## Physicochemical Properties

Detailed experimental data for the physicochemical properties of **(2-Bromo-4,6-dimethylphenoxy)acetic acid** are not readily available in the public domain. However, based on its structure, several properties can be predicted. These predicted values, along with any available experimental data for structurally similar compounds, are summarized below.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>11</sub> BrO <sub>3</sub>	[1][2]
Molecular Weight	259.10 g/mol	[1][2]
CAS Number	38206-98-3	[1][2]
Appearance	Solid (predicted)	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Sparingly soluble in water; Soluble in organic solvents (predicted)	-

## Synthesis

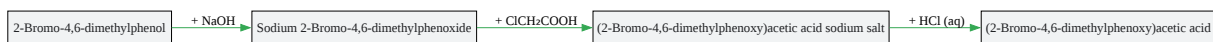
A plausible and widely used method for the synthesis of **(2-Bromo-4,6-dimethylphenoxy)acetic acid** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by the corresponding phenoxide.

## Synthetic Pathway

The synthesis would proceed in two main steps:

- **Formation of the Phenoxide:** 2-Bromo-4,6-dimethylphenol is treated with a strong base, such as sodium hydroxide or potassium hydroxide, to deprotonate the phenolic hydroxyl group and form the sodium or potassium 2-bromo-4,6-dimethylphenoxide.

- Williamson Ether Synthesis: The resulting phenoxide is then reacted with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, or its corresponding ester (e.g., ethyl bromoacetate). Subsequent acidification of the reaction mixture yields the desired **(2-Bromo-4,6-dimethylphenoxy)acetic acid**.



### Synthesis

Dissolve 2-Bromo-4,6-dimethylphenol and NaOH in solvent

Add Chloroacetic Acid

Reflux for 2-4 hours

### Work-up

Cool and remove solvent

Acidify with HCl

Filter to isolate crude product

### Purification

Recrystallize from Ethanol/Water

Dry to obtain pure product

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## References

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